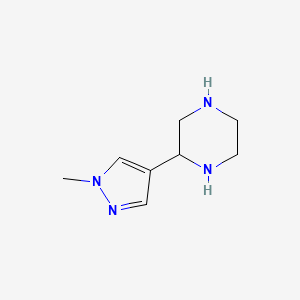

2-(1-methyl-1H-pyrazol-4-yl)piperazine

Vue d'ensemble

Description

“2-(1-methyl-1H-pyrazol-4-yl)piperazine” is a derivative of piperazine, which is a class of compounds with numerous neuropharmacological activities . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” involves the design of a new compound and pharmacological evaluation of its anxiolytic-like effect . A library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” is complex and involves a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . The structure is also available as a 2d Mol file . The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, C4H7O3N3, is orthorhombic .Chemical Reactions Analysis

The chemical reactions of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” involve the design, synthesis of a new compound, and pharmacological evaluation of its anxiolytic-like effect .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

The pyrazole moiety is often used in the synthesis of platinum (II) complexes, which are crucial for modern photovoltaic devices. These complexes, particularly when combined with organic ligands, can form efficient organic light-emitting structures. The compound can be utilized to create complexes that exhibit green fluorescence, which is valuable for OLED applications .

Antimicrobial Agents

Pyrazole derivatives have been recognized for their antimicrobial properties. The structural framework of 2-(1-methyl-1H-pyrazol-4-yl)piperazine can be modified to enhance its interaction with bacterial cell targets, potentially leading to the development of new antimicrobial agents .

Anti-Inflammatory Drugs

The anti-inflammatory properties of pyrazoles make them suitable candidates for drug development in this area. By acting on specific inflammatory pathways, these compounds can be designed to treat conditions like arthritis and other inflammatory disorders .

Anticancer Research

Pyrazole-based compounds have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation and survival pathways makes them potential candidates for the development of novel anticancer drugs .

Antimalarial and Antileishmanial Agents

Research has indicated that pyrazole derivatives can have significant antimalarial and antileishmanial activities. Molecular docking studies suggest that these compounds can fit well into the active sites of target enzymes, leading to the development of new treatments for these diseases .

Photophysical Studies

The photophysical properties of pyrazole compounds, such as fluorescence and phosphorescence, are of great interest. These properties can be harnessed for various applications, including sensors and imaging agents .

Synthesis of Heterocycles

Pyrazole derivatives are key intermediates in the synthesis of a wide range of heterocyclic compounds. These heterocycles have diverse applications, including in pharmaceuticals and agrochemicals .

Material Science

Due to their unique electronic and photophysical properties, pyrazole derivatives can be used in the development of new materials for electronic devices. They can contribute to the creation of materials with specific conductive or emissive properties .

Mécanisme D'action

Target of Action

The primary targets of 2-(1-methyl-1H-pyrazol-4-yl)piperazine are the serotonergic system and the benzodiazepine site of the GABAA receptor . The serotonergic system is involved in regulating mood, anxiety, and depression, while the GABAA receptor is a major inhibitory neurotransmitter receptor in the brain .

Mode of Action

2-(1-methyl-1H-pyrazol-4-yl)piperazine interacts with its targets by modulating the activity of the serotonergic system and the benzodiazepine site of the GABAA receptor . This modulation results in anxiolytic-like and antidepressant-like activities .

Biochemical Pathways

The compound’s action on the serotonergic system and the GABAA receptor affects several biochemical pathways. It reduces the levels of pro-inflammatory cytokines IL-1β and TNF-α, which are involved in inflammation and immune responses . It also decreases myeloperoxidase enzyme activity, which is associated with inflammation and neutrophil function .

Pharmacokinetics

The compound’s effects are dose-dependent, suggesting that it is absorbed and distributed in the body

Result of Action

The compound’s action results in a decrease in pain and inflammation. It reduces the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduces the paw licking time of animals in the second phase of the formalin test . It also reduces oedema formation and cell migration, further indicating its anti-inflammatory effects .

Safety and Hazards

Orientations Futures

The future directions of “2-(1-methyl-1H-pyrazol-4-yl)piperazine” research could involve the design, synthesis, and pharmacological evaluation of new compounds with anxiolytic-like and antidepressant-like activities . It could also involve the study of compounds capable of interacting with more than one pharmacological target .

Relevant Papers The relevant papers for “2-(1-methyl-1H-pyrazol-4-yl)piperazine” include a review on the synthesis and pharmacological activities of pyrazole derivatives , a study on the neuropharmacological activity of the new piperazine derivative , a study on the central pharmacological activity of a new piperazine derivative , a study on the anti-nociceptive and anti-inflammatory activities of a new piperazine derivative .

Propriétés

IUPAC Name |

2-(1-methylpyrazol-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-12-6-7(4-11-12)8-5-9-2-3-10-8/h4,6,8-10H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWRMGZNTZIBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-pyrazol-4-yl)piperazine | |

CAS RN |

1461713-45-0 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

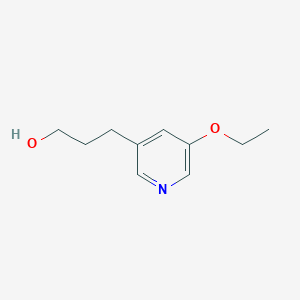

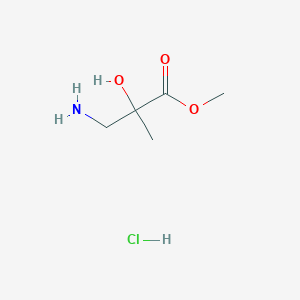

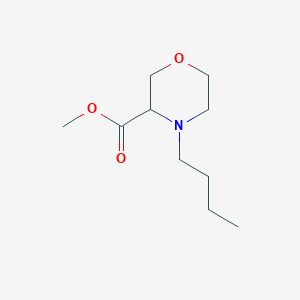

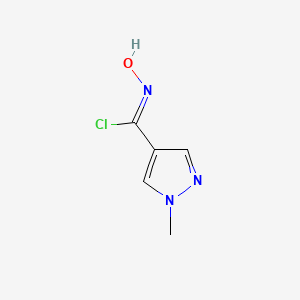

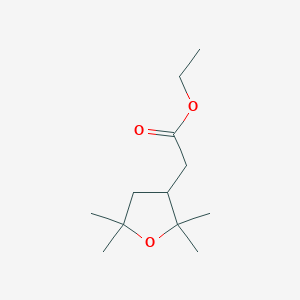

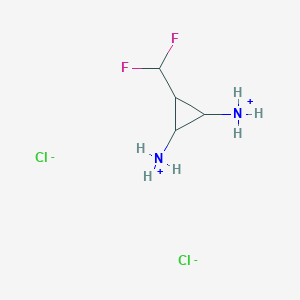

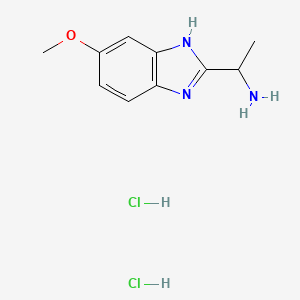

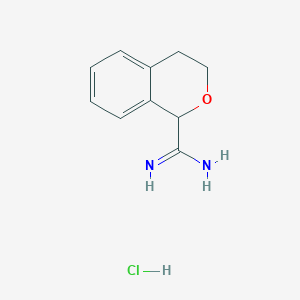

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)

![[(2,2-Difluoroethyl)carbamoyl]formic acid](/img/structure/B1430501.png)

![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B1430505.png)